
N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a local anesthetic with less cardiotoxicity than bupivacaine . It causes a reversible blockade of impulse propagation along nerve fibers by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers .
Synthesis Analysis
The synthesis of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” involves several steps. First, 2-piperidinecarboxylic acid is reacted with chloromethane gas at room temperature for 1 hour. The mixture is then heated to 55°C and a solution of bis(trichloromethyl) carbonate (BTC) in toluene is added over 2 hours. The reaction is maintained at this temperature for 5 hours. A solution of 2,6-dimethylaniline in toluene is then added and the reaction is allowed to proceed at 55-60°C for 2 hours .
Molecular Structure Analysis
The molecular formula of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is C14H20N2O2 . The compound has a molecular weight of 232.33 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” include the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a solid at 20°C . The compound has a melting point of 114.0 to 118.0°C .
Aplicaciones Científicas De Investigación
Antituberculosis Activity of Organotin Complexes
Organotin(IV) complexes, including those derived from mefenamic acid and other carboxylic acids, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity, with their biological activity influenced by the nature of the ligand environment, organic groups attached to the tin, and compound structure. Triorganotin(IV) complexes, in particular, have been identified as having superior antituberculosis activity compared to their diorganotin(IV) counterparts, potentially due to differences in toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).
Nanofiltration Membrane Technology
Recent advancements in nanofiltration (NF) membrane technology, particularly those involving piperazine-based NF membranes with crumpled polyamide layers, have demonstrated significant potential for environmental applications, including water softening, purification, and wastewater treatment. These membranes have been recognized for their enhanced separation performance, offering improvements in water permeance, selectivity, and antifouling properties. The development of crumpled NF membranes represents a critical step forward in the design of high-performance NF membranes for a wide range of environmental applications (Shao et al., 2022).
Piperazine Derivatives in Therapeutic Applications
Piperazine, a core structural motif in many therapeutic agents, is involved in a wide array of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resulting molecules, highlighting the versatility of piperazine as a building block in drug discovery. This underscores the potential for piperazine derivatives, including N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, to serve as key components in the development of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Mecanismo De Acción
Target of Action
4-Hydroxy-N-desbutyl Bupivacaine, also known as (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide or N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, is a derivative of Bupivacaine . Bupivacaine is a widely used local anesthetic agent . The primary targets of Bupivacaine are voltage-gated sodium channels in neurons, which are critical for the generation and conduction of nerve impulses .
Mode of Action
Like Bupivacaine, 4-Hydroxy-N-desbutyl Bupivacaine provides local anesthesia through blockade of nerve impulse generation and conduction . This blockade is achieved by inhibiting the influx of sodium ions into the neuron through voltage-gated sodium channels .
Biochemical Pathways
The metabolism of 4-Hydroxy-N-desbutyl Bupivacaine involves four proposed metabolic processes: aromatic hydroxylation, N-dealkylation, amide hydrolysis, and conjugation . Both 4’-hydroxylation and n-dealkylation are minor metabolic pathways in humans .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy-N-desbutyl Bupivacaine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the time to maximum serum concentration is about 0.4 hours . The mean total urinary excretion of Bupivacaine and its metabolites and their conjugates varies between 2.46 and 3.22% of the total dose administered .
Result of Action
The result of the action of 4-Hydroxy-N-desbutyl Bupivacaine is the inhibition of nerve impulse generation and conduction, leading to local anesthesia . This effect is achieved by blocking the influx of sodium ions into neurons through voltage-gated sodium channels .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-N-desbutyl Bupivacaine can be influenced by various environmental factors. For example, the metabolic pathways of 4-Hydroxy-N-desbutyl Bupivacaine can be affected by the presence of certain enzymes in the body
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857751 |
Source


|
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51989-48-1 |
Source


|
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




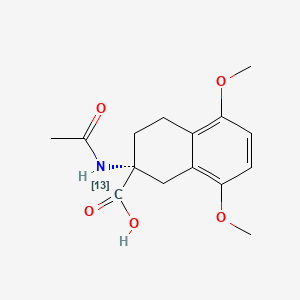
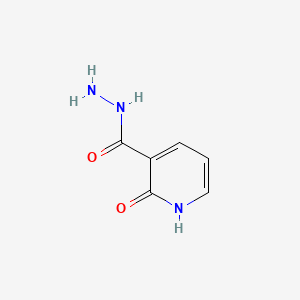
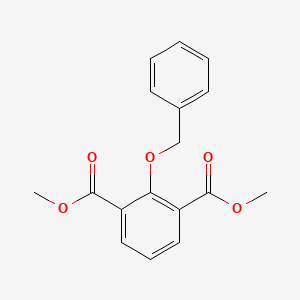
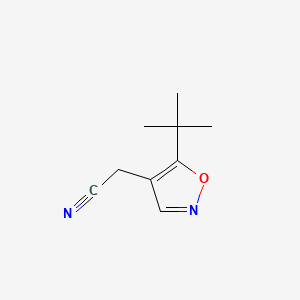
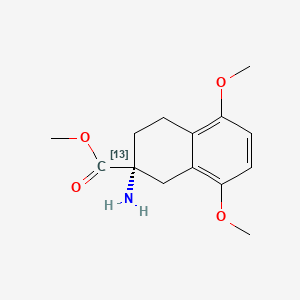
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

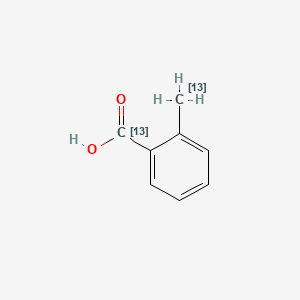
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)